molecular formula C139H231N45O41 B561569 Des-acyl ghrelin (rat) CAS No. 307950-60-3

Des-acyl ghrelin (rat)

Cat. No.: B561569
CAS No.: 307950-60-3
M. Wt: 3188.651
InChI Key: CMCPTGQGZXKKEH-MGXJLMSJSA-N
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Description

Des-acyl ghrelin is a peptide hormone derived from the stomach of rats. It is a non-octanoylated form of ghrelin, which means it lacks the fatty acid modification present in acyl ghrelin. Unlike acyl ghrelin, which is known for stimulating appetite and growth hormone release, des-acyl ghrelin does not bind to the growth hormone secretagogue receptor. Instead, it has distinct biological functions, including influencing insulin sensitivity and macrophage polarization .

Scientific Research Applications

Des-acyl ghrelin has a wide range of scientific research applications:

Mechanism of Action

Des-acyl ghrelin acts by a novel mechanism of action via activation of Gαi, suppression of cAMP production, and inhibition of MAPK and Akt signaling . It also acts centrally to reduce endotoxemic lethality .

Future Directions

Research suggests that the ghrelin pathway regulates addiction processes like Alcohol Use Disorder (AUD), and therefore the possibility that GHSR antagonism reduces alcohol or drug-taking should be explored in randomized clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Des-acyl ghrelin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of des-acyl ghrelin involves recombinant DNA technology. The gene encoding des-acyl ghrelin is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Des-acyl ghrelin undergoes various chemical reactions, including:

    Oxidation: Des-acyl ghrelin can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues in des-acyl ghrelin can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).

Major Products:

Comparison with Similar Compounds

    Acyl Ghrelin: The octanoylated form of ghrelin, known for stimulating appetite and growth hormone release.

    Obestatin: Another peptide derived from the same precursor as ghrelin, with opposing effects on appetite and gastrointestinal motility.

Comparison:

Des-acyl ghrelin’s unique properties and diverse biological functions make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H231N45O41/c1-73(2)62-92(123(210)172-90(42-48-107(149)192)134(221)181-58-22-37-102(181)132(219)173-91(137(224)225)34-21-57-156-139(152)153)174-117(204)80(29-11-16-52-141)161-112(199)76(6)159-130(217)100-35-24-60-183(100)136(223)103-38-25-61-184(103)133(220)89(32-14-19-55-144)171-116(203)82(31-13-18-54-143)166-128(215)97(69-186)178-122(209)87(43-49-109(194)195)168-114(201)81(30-12-17-53-142)164-115(202)83(33-20-56-155-138(150)151)165-119(206)85(40-46-105(147)190)167-118(205)84(39-45-104(146)189)162-111(198)75(5)158-113(200)79(28-10-15-51-140)163-120(207)86(41-47-106(148)191)169-126(213)95(65-78-67-154-72-157-78)177-121(208)88(44-50-110(196)197)170-131(218)101-36-23-59-182(101)135(222)99(71-188)180-124(211)93(63-74(3)4)175-125(212)94(64-77-26-8-7-9-27-77)176-129(216)98(70-187)179-127(214)96(68-185)160-108(193)66-145/h7-9,26-27,67,72-76,79-103,185-188H,10-25,28-66,68-71,140-145H2,1-6H3,(H2,146,189)(H2,147,190)(H2,148,191)(H2,149,192)(H,154,157)(H,158,200)(H,159,217)(H,160,193)(H,161,199)(H,162,198)(H,163,207)(H,164,202)(H,165,206)(H,166,215)(H,167,205)(H,168,201)(H,169,213)(H,170,218)(H,171,203)(H,172,210)(H,173,219)(H,174,204)(H,175,212)(H,176,216)(H,177,208)(H,178,209)(H,179,214)(H,180,211)(H,194,195)(H,196,197)(H,224,225)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCPTGQGZXKKEH-MGXJLMSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H231N45O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3188.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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